molecular formula C27H23NO5 B11684406 3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate

Katalognummer: B11684406
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: KNCJJOZBUVDEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate typically involves multiple steps, starting from readily available precursors One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s indole core is known for its biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Indole derivatives have shown promise in treating various diseases, including cancer, microbial infections, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The acetyl and benzyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-acetyl-1-benzyl-2-methyl-1H-indole: Lacks the acetyloxybenzoate group, which may reduce its biological activity.

    1-benzyl-2-methyl-1H-indol-5-yl benzoate: Lacks the acetyl group, which may affect its chemical reactivity and biological properties.

    2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate: Lacks the benzyl and acetyl groups, which may alter its binding affinity and specificity.

Uniqueness

3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is unique due to the presence of multiple functional groups that enhance its chemical and biological properties. The combination of acetyl, benzyl, and acetyloxy groups provides a versatile platform for further modification and optimization, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C27H23NO5

Molekulargewicht

441.5 g/mol

IUPAC-Name

(3-acetyl-1-benzyl-2-methylindol-5-yl) 2-acetyloxybenzoate

InChI

InChI=1S/C27H23NO5/c1-17-26(18(2)29)23-15-21(13-14-24(23)28(17)16-20-9-5-4-6-10-20)33-27(31)22-11-7-8-12-25(22)32-19(3)30/h4-15H,16H2,1-3H3

InChI-Schlüssel

KNCJJOZBUVDEBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.